molecular formula C16H12O3 B2814793 4'-Hydroxy-6-methylflavone CAS No. 288401-04-7

4'-Hydroxy-6-methylflavone

Cat. No.: B2814793
CAS No.: 288401-04-7
M. Wt: 252.269
InChI Key: YAACYYNCHMHECD-UHFFFAOYSA-N
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Description

4’-Hydroxy-6-methylflavone is a flavonoid compound with the molecular formula C16H12O3. It is characterized by the presence of a hydroxy group at the 4’ position and a methyl group at the 6 position on the flavone backbone. Flavonoids, including 4’-Hydroxy-6-methylflavone, are known for their diverse biological activities and are commonly found in various plants.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Hydroxy-6-methylflavone can be synthesized through several methods. One common approach involves the base-catalyzed epoxidation of 2’-hydroxychalcones using hydrogen peroxide, followed by oxidative cyclization . This method is advantageous due to its efficiency and eco-friendliness.

Industrial Production Methods: Industrial production of 4’-Hydroxy-6-methylflavone typically involves large-scale synthesis using similar methods as described above. The use of environmentally friendly reagents and conditions is emphasized to ensure sustainability and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxy-6-methylflavone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The carbonyl group in the flavone structure can be reduced to form flavanones.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinones.

    Reduction: Flavanones.

    Substitution: Alkylated or acylated flavones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4’-Hydroxy-6-methylflavone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4’-Hydroxy-6-methylflavone can be compared with other similar flavonoid compounds, such as:

Uniqueness: 4’-Hydroxy-6-methylflavone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other flavonoids.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-6-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-10-2-7-15-13(8-10)14(18)9-16(19-15)11-3-5-12(17)6-4-11/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAACYYNCHMHECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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